2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
Description
BenchChem offers high-quality 2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c21-17-6-7-18-16(10-17)11-23(20(25)14-27-18)9-8-22-19(24)13-26-12-15-4-2-1-3-5-15/h1-7,10H,8-9,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGNAVDTXLFTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing 2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the benzoxazepinone core via cyclization of a substituted benzodiazepine precursor under acidic or basic conditions.
- Step 2: Functionalization of the ethylamine side chain through nucleophilic substitution or amide coupling.
- Step 3: Introduction of the benzyloxy-acetamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Q. Key Conditions :
- Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or ethanol are commonly used .
- Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) for amide bond formation .
- Temperature: Reactions are often conducted at room temperature or under reflux, depending on the step .
- Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with specific attention to fluorine signals (δ ~120–140 ppm for F) and benzyloxy protons (δ ~4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) using reverse-phase C18 columns and UV detection .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm) and amide bonds (N–H at ~3300 cm) .
Advanced Research Questions
Q. How can computational methods optimize the reaction design for this compound?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states, reducing trial-and-error experimentation .
- Reaction Path Search : Algorithms identify energetically favorable intermediates, such as optimizing the cyclization step of the benzoxazepinone core .
- Solvent Selection : COSMO-RS simulations predict solvent effects on reaction yield and selectivity .
- Example : Computational modeling of amide coupling reactions can prioritize catalysts (e.g., TEA vs. DMAP) based on activation energies .
Q. How can contradictions in spectral data (e.g., NMR or MS) be resolved during characterization?
- Cross-Validation : Compare H NMR data with structurally analogous compounds (e.g., 7-fluoro-benzoxazepinone derivatives) to assign ambiguous peaks .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, particularly in the benzyloxy and ethylamide regions .
- Isotopic Labeling : Introduce N or F labels to track specific functional groups in complex spectra .
- Case Study : A discrepancy in carbonyl signals (C=O) may arise from keto-enol tautomerism; variable-temperature NMR can stabilize the dominant form .
Q. What in vitro models are suitable for evaluating the compound’s pharmacological potential?
- Enzyme Inhibition Assays : Target enzymes like G-protein-coupled receptors (GPCRs) or kinases linked to the benzoxazepinone scaffold .
- Cell Viability Studies : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT assays .
- Binding Affinity Tests : Surface plasmon resonance (SPR) quantifies interactions with biomolecules (e.g., DNA or proteins) .
- Example : Fluoro-substituted analogs may exhibit enhanced blood-brain barrier penetration, requiring neuroactivity screening in neuronal cell models .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Core Modifications : Vary the benzoxazepinone substituents (e.g., replacing fluorine with chloro or methyl groups) to assess bioactivity shifts .
- Side-Chain Optimization : Test alternative acetamide moieties (e.g., thiazole or furan derivatives) to improve selectivity .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., the oxazepinone carbonyl) using molecular docking .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .
Q. How can discrepancies in biological activity data across studies be addressed?
- Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Follow-Up : If conflicting cytotoxicity results arise, probe apoptosis pathways (e.g., caspase-3 activation) to confirm mode of action .
- Example : Discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility; re-test under CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
